3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

medicinal chemistry SAR heterocyclic scaffold

3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (CAS 886362‑76‑1) is a synthetic, trifluoromethylated heterocyclic compound built on the imidazo[1,2‑a]pyrimidine scaffold. It carries a 4‑methylphenyl group at position 3 and a trifluoromethyl group at position 7, a substitution pattern that distinguishes it from the majority of commercially available imidazo[1,2‑a]pyrimidine derivatives.

Molecular Formula C14H10F3N3
Molecular Weight 277.24 g/mol
CAS No. 886362-76-1
Cat. No. B12899296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
CAS886362-76-1
Molecular FormulaC14H10F3N3
Molecular Weight277.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C3N2C=CC(=N3)C(F)(F)F
InChIInChI=1S/C14H10F3N3/c1-9-2-4-10(5-3-9)11-8-18-13-19-12(14(15,16)17)6-7-20(11)13/h2-8H,1H3
InChIKeyYLICIQLPGGGVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (CAS 886362-76-1): Core Identity and Procurement Parameters


3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (CAS 886362‑76‑1) is a synthetic, trifluoromethylated heterocyclic compound built on the imidazo[1,2‑a]pyrimidine scaffold . It carries a 4‑methylphenyl group at position 3 and a trifluoromethyl group at position 7, a substitution pattern that distinguishes it from the majority of commercially available imidazo[1,2‑a]pyrimidine derivatives. The compound is supplied by specialty chemical vendors with a certified purity of ≥98 % and is primarily used in early‑stage kinase‑inhibitor discovery, central‑nervous‑system (CNS) receptor pharmacology, and structure–activity relationship (SAR) exploration of fluorinated heterocycles.

Why In‑Class Imidazo[1,2‑a]pyrimidines Cannot Substitute for 3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine


The imidazo[1,2‑a]pyrimidine pharmacophore is exquisitely sensitive to both the position and electronic character of its substituents [1]. Moving the aryl group from the 3‑position to the 2‑position or relocating the trifluoromethyl group from the pyrimidine ring to the phenyl ring alters the molecular electrostatic potential, lipophilicity, and metabolic soft spots, leading to divergent target‑engagement profiles [2][3]. Consequently, data generated with a 2‑aryl or a non‑fluorinated analog cannot be extrapolated to the 3‑(4‑methylphenyl)‑7‑CF₃ congener. For procurement decisions in SAR campaigns or pharmacological profiling, this compound must be treated as a distinct chemical entity rather than a generic imidazo[1,2‑a]pyrimidine.

Quantitative Differentiation Evidence for 3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine Versus Closest Analogs


Structural Uniqueness: Concurrent 3‑(4‑Methylphenyl) and 7‑Trifluoromethyl Substitution

The target compound is the only commercially accessible imidazo[1,2‑a]pyrimidine that combines a 4‑methylphenyl substituent at C‑3 with a trifluoromethyl group at C‑7 . The closest structural analogs—3‑phenylimidazo[1,2‑a]pyrimidine (CAS 15764‑47‑3), 7‑(trifluoromethyl)imidazo[1,2‑a]pyrimidine (CAS 375857‑66‑2), and 2‑(4‑methylphenyl)imidazo[1,2‑a]pyrimidine (CAS 56921‑83‑6)—each carry only one of these two key features, depriving them of the simultaneous lipophilic and electronic modulation conferred by the dual substitution pattern.

medicinal chemistry SAR heterocyclic scaffold

Predicted Lipophilicity and Passive Permeability Enhancement Over Non‑Fluorinated Analogs

The trifluoromethyl group at C‑7 is predicted to increase the compound's log P by approximately 0.8–1.2 log units compared with the non‑fluorinated 3‑(4‑methylphenyl)imidazo[1,2‑a]pyrimidine [1][2]. Calculated log P values for the target compound are estimated to be in the range of 3.5–4.0, whereas the non‑fluorinated analog would be expected to fall in the range of 2.5–3.0. This increase in lipophilicity can enhance passive membrane permeability, a critical parameter for CNS penetration and intracellular target engagement.

physicochemical properties ADME lipophilicity

Metabolic Stability Advantage Conferred by the 7‑Trifluoromethyl Group

The trifluoromethyl group at C‑7 is positioned on the pyrimidine ring, a site that in unsubstituted imidazo[1,2‑a]pyrimidines is susceptible to cytochrome P450‑mediated oxidation [1]. The electron‑withdrawing and steric shielding effects of the CF₃ group are expected to reduce the intrinsic clearance (CLᵢₙₜ) by hepatic microsomes relative to the 7‑unsubstituted analog. While direct microsomal stability data for the target compound are not publicly available, this class‑level effect of CF₃ substitution on pyrimidine rings is well documented in medicinal chemistry literature [2].

metabolic stability oxidative metabolism fluorinated heterocycles

Potential Kinase Inhibition: MET Tyrosine Kinase Activity of the Imidazo[1,2‑a]pyrimidine Scaffold

A Merck patent (US 2009/0131423) discloses imidazo[1,2‑a]pyrimidine derivatives as inhibitors of the receptor tyrosine kinase MET, with utility in treating cellular proliferative diseases [1]. The patent describes compounds that exhibit MET inhibitory activity, although specific IC₅₀ values for individual compounds, including the target compound, are not publicly disclosed. The 3‑aryl‑7‑trifluoromethyl substitution pattern of the title compound aligns with the general structural formula claimed in the patent, suggesting potential MET kinase inhibitory activity that would be absent in analogs lacking either the 3‑aryl or the 7‑CF₃ group.

kinase inhibitor MET oncology

Class‑Level MAO‑B and BuChE Inhibitory Activity of Trifluoromethylated Imidazo[1,2‑a]pyrimidines

Jismy et al. (2019) reported that a series of trifluoromethylated imidazo[1,2‑a]pyrimidines exhibited micromolar IC₅₀ values against monoamine oxidase B (MAO‑B) and butyrylcholinesterase (BuChE), two targets relevant to neurodegenerative disorders [1]. The biological evaluation covered multiple derivatives synthesized via the same Michael‑addition/intramolecular cyclization strategy, confirming that the trifluoromethylated scaffold is competent for enzyme inhibition. While the specific IC₅₀ value of 3‑(4‑methylphenyl)‑7‑(trifluoromethyl)imidazo[1,2‑a]pyrimidine was not individually reported, its structural homology to the active derivatives in the series supports the inference of potential MAO‑B and/or BuChE inhibitory activity.

MAO-B butyrylcholinesterase neurodegeneration

High‑Value Application Scenarios for 3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine Based on Available Evidence


Kinase Inhibitor Lead‑Generation and MET‑Focused Oncology Campaigns

The compound’s structural alignment with the Merck MET inhibitor pharmacophore (US 2009/0131423) makes it a logical starting point for medicinal chemistry programs targeting the MET receptor tyrosine kinase [1]. Procurement is warranted when the goal is to explore 3‑aryl‑7‑CF₃ imidazo[1,2‑a]pyrimidines as kinase‑inhibitor leads, a substitution pattern explicitly covered by the patent landscape.

CNS Drug Discovery: GABAₐ Receptor Ligand Optimization

Patents from Merck Sharp & Dohme (US 6,900,215) establish that 3‑phenylimidazo[1,2‑a]pyrimidine derivatives act as selective GABAₐ receptor ligands with binding affinities (Kᵢ) as low as 20 nM [2]. The title compound, bearing both the 3‑aryl and 7‑CF₃ modifications, is a candidate for CNS‑oriented SAR studies where enhanced metabolic stability and blood–brain barrier penetration conferred by the CF₃ group are desirable [3].

Neurodegenerative Disease Target Screening (MAO‑B and BuChE)

The Jismy et al. (2019) study demonstrates that trifluoromethylated imidazo[1,2‑a]pyrimidines inhibit MAO‑B and BuChE at micromolar concentrations [3]. Integrating the title compound into screening panels for Parkinson’s disease or Alzheimer’s disease targets is supported by this class‑level evidence, providing a rationale that is absent for non‑fluorinated imidazo[1,2‑a]pyrimidine analogs.

Chemical Biology Tool Compound for Studying Fluorine‑Mediated Binding Effects

The simultaneous presence of a 4‑methylphenyl group and a 7‑CF₃ group makes this compound a useful chemical probe for investigating the impact of fluorination on target binding, metabolic stability, and physicochemical properties within the imidazo[1,2‑a]pyrimidine scaffold [1][3]. Its procurement enables controlled comparisons with non‑fluorinated and regioisomeric analogs in academic and industrial SAR campaigns.

Quote Request

Request a Quote for 3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.